molecular formula C10H19NSi B6328900 N-(Cyclopentadienyldimethylsilyl)-N-(isopropyl)amine CAS No. 1858256-05-9

N-(Cyclopentadienyldimethylsilyl)-N-(isopropyl)amine

Cat. No.: B6328900
CAS No.: 1858256-05-9
M. Wt: 181.35 g/mol
InChI Key: WFDYQQBQHLKASY-UHFFFAOYSA-N
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Description

N-(Cyclopentadienyldimethylsilyl)-N-(isopropyl)amine: is a chemical compound that features a cyclopentadienyl ring bonded to a dimethylsilyl group, which is further connected to an isopropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopentadienyldimethylsilyl)-N-(isopropyl)amine typically involves the reaction of cyclopentadienyl lithium with dimethylchlorosilane to form cyclopentadienyldimethylsilane. This intermediate is then reacted with isopropylamine under controlled conditions to yield the final product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture interference.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(Cyclopentadienyldimethylsilyl)-N-(isopropyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the cyclopentadienyl or isopropylamine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Various halogenating agents, nucleophiles, and electrophiles under appropriate reaction conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction could produce silane derivatives.

Scientific Research Applications

Chemistry: N-(Cyclopentadienyldimethylsilyl)-N-(isopropyl)amine is used as a ligand in organometallic chemistry, where it coordinates with metal centers to form stable complexes

Biology and Medicine:

Industry: In the industrial sector, this compound may be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(Cyclopentadienyldimethylsilyl)-N-(isopropyl)amine exerts its effects is primarily through its ability to coordinate with metal centers. This coordination can influence the reactivity and stability of the metal complexes, making them useful in various catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparison with Similar Compounds

  • N-(Cyclopentadienylmethylsilyl)-N-(isopropyl)amine
  • N-(Cyclopentadienyldimethylsilyl)-N-(methyl)amine
  • N-(Cyclopentadienyldimethylsilyl)-N-(tert-butyl)amine

Uniqueness: N-(Cyclopentadienyldimethylsilyl)-N-(isopropyl)amine is unique due to the presence of both cyclopentadienyl and isopropylamine groups, which provide distinct steric and electronic properties. These properties can influence the compound’s reactivity and its ability to form stable metal complexes, making it valuable in specific catalytic and synthetic applications.

Properties

IUPAC Name

N-[cyclopenta-2,4-dien-1-yl(dimethyl)silyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NSi/c1-9(2)11-12(3,4)10-7-5-6-8-10/h5-11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDYQQBQHLKASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N[Si](C)(C)C1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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